4-oxa-1,9-diazaspiro[5.5]undecan-2-one
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Overview
Description
4-oxa-1,9-diazaspiro[5.5]undecan-2-one: is a chemical compound that belongs to the class of spirocyclic compounds. These compounds are characterized by their unique ring structures, which consist of two rings sharing a single atom. This particular compound has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxa-1,9-diazaspiro[5.5]undecan-2-one typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of a linear precursor containing the necessary functional groups. This can be achieved through intramolecular cyclization reactions, often facilitated by the use of catalysts.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale chemical reactions under controlled conditions. The process would likely include purification steps to ensure the final product meets the required purity standards. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-oxa-1,9-diazaspiro[5.5]undecan-2-one: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions can vary widely, depending on the specific reagents and conditions used. For example, oxidation reactions might yield hydroxylated or carboxylated derivatives, while reduction reactions could produce amines or alcohols.
Scientific Research Applications
4-oxa-1,9-diazaspiro[5.5]undecan-2-one: has several scientific research applications:
Chemistry: : It can be used as a building block in the synthesis of more complex molecules.
Biology: : The compound may serve as a ligand for biological targets, aiding in the study of protein interactions.
Industry: : The compound's unique structure makes it useful in the creation of advanced materials and polymers.
Mechanism of Action
The mechanism by which 4-oxa-1,9-diazaspiro[5.5]undecan-2-one exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
4-oxa-1,9-diazaspiro[5.5]undecan-2-one: can be compared to other spirocyclic compounds, such as 1,4,9-triazaspiro[5.5]undecan-2-one and 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane . While these compounds share similar structural features, This compound is unique in its specific arrangement of atoms and functional groups, which can lead to different chemical and biological properties.
Conclusion
This compound: is a versatile compound with a range of applications in scientific research and industry. Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules and the development of new materials and drugs. Further research into its properties and applications will likely uncover even more uses for this intriguing compound.
Properties
IUPAC Name |
4-oxa-1,9-diazaspiro[5.5]undecan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c11-7-5-12-6-8(10-7)1-3-9-4-2-8/h9H,1-6H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYJIWSYGYOFRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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